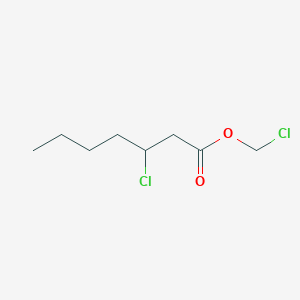![molecular formula C12H21NO2 B14421672 4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione CAS No. 85302-03-0](/img/structure/B14421672.png)
4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione is a chemical compound known for its unique structure and properties. It is a derivative of heptane with dimethylamino and methylidene groups attached, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
The synthesis of 4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione can be compared with other similar compounds, such as:
4,5-bis(dimethylamino)-quinolines: These compounds share similar structural features and are known for their proton sponge properties.
4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol: This compound has a similar dimethylamino group and is studied for its crystallographic properties.
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
85302-03-0 |
|---|---|
Formule moléculaire |
C12H21NO2 |
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
4-(dimethylaminomethylidene)-2,6-dimethylheptane-3,5-dione |
InChI |
InChI=1S/C12H21NO2/c1-8(2)11(14)10(7-13(5)6)12(15)9(3)4/h7-9H,1-6H3 |
Clé InChI |
VGPZHRPYGLYJLA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C(=CN(C)C)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


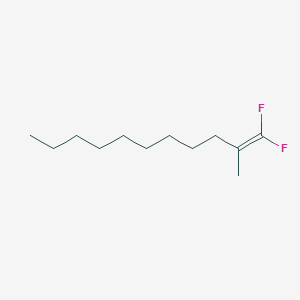

![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)

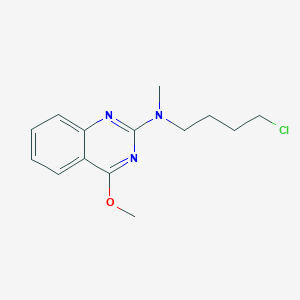

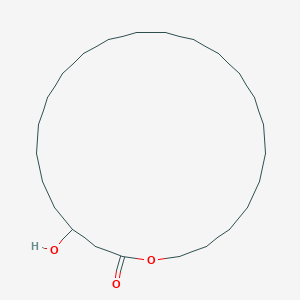


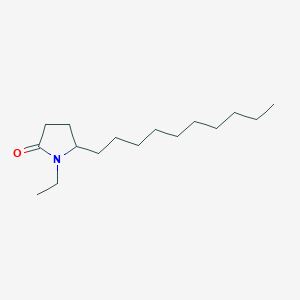
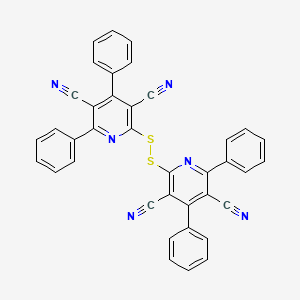
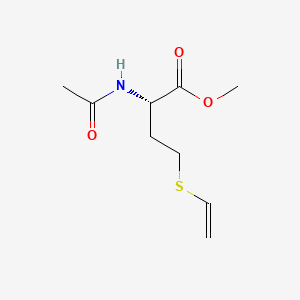
![1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one](/img/structure/B14421671.png)
